Galeopsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Galeopsin is a natural compound belonging to the diterpenoid class. It was first discovered in the Galeopsis plant. This compound exhibits various pharmacological activities, including antioxidant, antiviral, antibacterial, and anti-inflammatory properties . It has also shown potential neuroprotective effects, which may be attributed to its antioxidant and anti-inflammatory characteristics .

Preparation Methods

Galeopsin is typically extracted from the Galeopsis plant. The extraction methods include solvent extraction, distillation, and other techniques . In a laboratory setting, this compound can be synthesized by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter .

Chemical Reactions Analysis

Galeopsin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Galeopsin has a wide range of scientific research applications:

Chemistry: this compound is used as a reference compound in chemical studies due to its unique structure and properties.

Biology: It is studied for its potential biological activities, including its effects on various cell lines.

Medicine: this compound has shown promise in medical research, particularly for its anti-inflammatory and anti-cancer properties. .

Mechanism of Action

Galeopsin exerts its effects by inhibiting the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in lipopolysaccharide-activated RAW 264.7 macrophages. This inhibition reduces inflammation and has potential anti-cancer effects. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress.

Comparison with Similar Compounds

Galeopsin is unique due to its specific structure and biological activities. Similar compounds include:

Persianone: (CAS#170894-20-9)

Hispanone: (CAS#82462-67-7)

Leojaponin: (CAS#864817-63-0)

Coronarin E: (CAS#117591-81-8)

Hedychenone: (CAS#56324-54-0)

These compounds share structural similarities with this compound but differ in their individual atoms, functional groups, and substructures. They also exhibit different physicochemical properties, bioactivities, and pharmacological properties .

Biological Activity

Galeopsin, a labdane diterpenoid found in various plant species, particularly within the Galeopsis genus, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and neuroprotective properties, supported by relevant case studies and research findings.

Chemical Profile

This compound is structurally classified as a labdane diterpenoid. Its chemical structure contributes to its biological activities, including interactions with cellular pathways involved in inflammation and apoptosis. The compound has been identified alongside other diterpenoids in various studies, highlighting its potential therapeutic applications.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating the effects of labdane diterpenes on macrophages, this compound demonstrated the ability to inhibit nitric oxide (NO) production effectively. The study reported an IC50 value between 1 and 10 µM for this compound in reducing NO production in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS) . This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.

2. Cytotoxicity and Apoptosis Induction

This compound has also been studied for its cytotoxic effects against various cancer cell lines. A study highlighted that this compound derivatives could induce apoptosis by activating caspase-8, leading to mitochondrial signaling alterations . The compound's ability to trigger apoptotic pathways suggests its potential as an anticancer agent.

3. Neuroprotective Effects

In addition to its anti-inflammatory and cytotoxic properties, this compound has shown neuroprotective effects. Extracts from Galeopsis bifida, which contain this compound, have been linked to antioxidant activities and central nervous system (CNS) protective effects . These findings suggest that this compound may mitigate oxidative stress-related damage in neural tissues.

Case Studies

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Giron et al. evaluated the anti-inflammatory effects of this compound alongside other diterpenes. The researchers found that this compound significantly reduced TNF-α production in activated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of labdane diterpenoids, this compound was shown to possess notable cytotoxicity against several tumor cell lines. The mechanism involved apoptosis induction through caspase activation, positioning this compound as a candidate for further development in cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Effect | IC50 Value | Cell Type/Model |

|---|---|---|---|

| Anti-inflammatory | Inhibition of NO production | 1-10 µM | RAW 264.7 macrophages |

| Cytotoxicity | Induction of apoptosis | Varies | Various tumor cell lines |

| Neuroprotective | Antioxidant activity | Not specified | CNS models |

Properties

IUPAC Name |

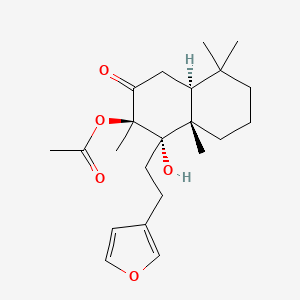

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.